1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 2-bromo-4-chlorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-4-chlorobenzene with cyclobutanone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The intermediate undergoes cyclization to form the cyclobutane ring. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Introduction of Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism often involves binding to the active site of the target protein, inhibiting or activating its function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-4-fluorophenyl)cyclobutane-1-carbonitrile
- 1-(2-chloro-4-methylphenyl)cyclobutane-1-carbonitrile
- 1-(2-iodo-4-chlorophenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and provide opportunities for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXJGXFBYGQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314648-59-3 |
Source
|
Record name | 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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